molecular formula C10H20N2O B1309787 2-Piperidin-1-ylmethyl-morpholine CAS No. 122894-67-1

2-Piperidin-1-ylmethyl-morpholine

Cat. No. B1309787
M. Wt: 184.28 g/mol
InChI Key: AZDXOXWFGNQSPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Piperidin-1-ylmethyl-morpholine involves a variety of chemical reactions and strategies. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent anti-acetylcholinesterase inhibitor, was achieved by replacing the 2-isoindoline moiety with an indanone moiety, demonstrating the flexibility in modifying piperidine derivatives . Another synthesis approach for a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, involved a nine-step process with key steps including bromination and cyclization, yielding a potent M1 selective muscarinic agonist . Additionally, the synthesis of N-{2-(aryltelluro)ethyl}morpholine/piperidine complexes was reported, which further highlights the diverse synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of piperidine and morpholine rings, which can adopt various conformations. For example, in the synthesis of a novel bioactive heterocycle, the piperidine and morpholine rings were found to adopt a chair conformation, which is a common and stable conformation for these types of rings . The molecular structure is often stabilized by intra- and intermolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of piperidine and morpholine derivatives is quite versatile. The compounds can undergo a range of reactions, including Claisen-Schmidt condensation, reductive amination, and Grignard reactions, as described in the synthesis of 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinolines . Furthermore, the palladium(II) complexes of N-{2-(aryltelluro)ethyl}morpholine/piperidine have been used in Heck coupling reactions, demonstrating their utility in organic synthesis and potential for creating complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and polar substituents can affect properties such as pKa and logP, which in turn can influence the compound's selectivity and central nervous system (CNS) penetration . For example, the optimization of 2-(piperidin-3-yl)-1H-benzimidazoles led to the identification of compounds with improved CNS profiles, which are potential candidates for sedative hypnotics . The diastereoisomeric purity and relative configuration of 1-aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols were determined by NMR spectroscopy, which is crucial for understanding the physical properties of these compounds .

Scientific Research Applications

Microwave-Assisted Synthesis

An efficient synthesis method involving microwave irradiation has been developed to create 2-arylamino-2-imidazolines from dimethyl N-aryldithioimidocarbonates and ethylenediamine on a solid support. This method significantly reduces reaction time from hours to minutes with improved yields. The method also includes the synthesis of piperidin-4-ylmethyl and morpholin-4-ylmethyl derivatives through treatment with formaldehyde and piperidine or morpholine, showcasing a novel approach in the synthesis of complex organic molecules (Genç & Servi, 2005).

Advanced Building Blocks for Drug Discovery

A study designed and synthesized four 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds demonstrated increased size and conformational flexibility compared to the parent heterocycles, confirming their potential utility as building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).

Crystallographic Studies

Research into the crystal structures of 1-aryl-4-(biarylmethylene)piperazine and piperidine, structurally related to adoprazine, revealed significant insights into molecular interactions and network formations. This study provides a foundation for understanding the structural characteristics of similar compounds (Ullah, Altaf, & Mansha, 2017).

Ozonation Kinetics and Mechanisms

A comprehensive analysis of the ozonation of piperidine, piperazine, and morpholine examined the kinetics, stoichiometry, product formation, and mechanistic considerations. This study is relevant to understanding the environmental fate and degradation processes of secondary heterocyclic amines found in pharmaceuticals (Tekle-Röttering et al., 2016).

Lead Optimization in H₁-Antihistamines for Insomnia

In the quest for sedative hypnotics, the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, including 2-morpholine and 2-thiomorpholin-2-yl-1H-benzimidazoles, was explored. This study identified compounds with improved selectivity and central nervous system profiles, highlighting the therapeutic potential of these chemical modifications (Ravula et al., 2012).

Future Directions

While specific future directions for “2-Piperidin-1-ylmethyl-morpholine” are not mentioned in the search results, research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications .

properties

IUPAC Name

2-(piperidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-5-12(6-3-1)9-10-8-11-4-7-13-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDXOXWFGNQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424568
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-1-ylmethyl-morpholine

CAS RN

122894-67-1
Record name 2-(1-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122894-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-ylmethyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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